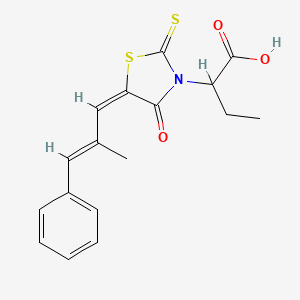

2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with substituents that enhance its biological profile. Its molecular formula is C15H13N1O3S2, and it has a molecular weight of approximately 303.39 g/mol. The structure is characterized by the presence of a thioxothiazolidin moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds in this class have shown significant free radical scavenging capabilities, as demonstrated in DPPH assays.

- Antimicrobial Properties : Studies have reported antibacterial effects against various pathogens, suggesting potential applications in treating infections.

- Urease Inhibition : This compound has been evaluated for its ability to inhibit urease, an enzyme linked to gastric disorders caused by Helicobacter pylori.

Antioxidant Activity

In a study evaluating the antioxidant properties using the DPPH assay, this compound exhibited IC50 values indicative of strong free radical scavenging activity. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy was tested using agar well diffusion methods against various bacterial strains. The results indicated that the compound possesses notable antibacterial properties, potentially useful for developing new antimicrobial agents.

Urease Inhibition

The inhibition of urease by the compound was assessed due to its relevance in treating conditions like peptic ulcers. The compound demonstrated significant urease inhibitory activity with an IC50 value significantly lower than that of standard inhibitors.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : The thiazolidinone structure may facilitate electron donation, neutralizing free radicals.

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function.

- Urease Inhibition : Binding interactions at the active site of urease prevent substrate access, inhibiting its enzymatic function.

Case Studies

Recent studies have highlighted the therapeutic potential of thiazolidinone derivatives similar to this compound:

- Case Study on Antioxidant Effects : A clinical trial demonstrated that patients receiving antioxidant therapy with similar compounds showed reduced markers of oxidative stress.

- Urease Inhibitors in Gastric Disorders : Research indicated that thiazolidinone derivatives effectively reduced symptoms in patients with H. pylori infections when used alongside conventional therapies.

Applications De Recherche Scientifique

Antidiabetic Activity

One of the primary applications of this compound is in the management of diabetes. Research indicates that derivatives of thiazolidinones exhibit antidiabetic properties by acting as PPARγ agonists, which play a crucial role in glucose metabolism and insulin sensitivity. In one study, compounds similar to 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid demonstrated significant reductions in blood glucose levels in diabetic animal models .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Studies show that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders. The antioxidant activity was evaluated using DPPH radical scavenging assays, where the compound exhibited a dose-dependent response .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help prevent the progression of diabetic retinopathy and neuropathy .

Case Studies

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The butanoic acid moiety undergoes typical carboxylic acid reactions:

Notes :

-

Ester derivatives improve membrane permeability, as seen in anti-parasitic thiazolidinones .

-

Salt forms enhance aqueous solubility for pharmaceutical applications .

Thioxothiazolidinone Core Reactivity

The 2-thioxo-4-thiazolidinone ring participates in:

Critical Insight :

-

The allylidene group’s conjugation stabilizes the thiazolidinone ring but may undergo E/Z isomerization under UV light or thermal stress .

Allylidene Group Transformations

The (E)-2-methyl-3-phenylallylidene substituent enables:

Synthetic Routes and Modifications

Key Steps from Literature :

-

Condensation : Formation of the allylidene-thiazolidinone core via Knoevenagel condensation between 4-thioxothiazolidinone and cinnamaldehyde derivatives .

-

Side-Chain Elongation : Introduction of the butanoic acid group via Michael addition or alkylation of intermediates .

Example Protocol :

textStep 1: Synthesis of 5-((E)-2-Methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one - React 2-thioxothiazolidin-4-one with (E)-2-methyl-3-phenylpropenal in acetic acid under reflux. Step 2: N-Alkylation with Bromobutanoic Acid - Treat intermediate with 4-bromobutanoic acid in DMF/K<sub>2</sub>CO<sub>3</sub> to install the butanoic acid chain [12].

Stability and Degradation

-

Thermal Degradation : Decomposition above 200°C, releasing SO<sub>2</sub> and phenyl fragments (TGA data inferred from ).

-

Photolytic Isomerization : UV exposure induces E→Z isomerization of the allylidene group, altering bioactivity .

Pharmacological Relevance

-

Aldose Reductase Inhibition : Structural analogs like ONO-2235 show potent inhibition (IC<sub>50</sub> ~10 nM) by binding the enzyme’s anion-binding pocket .

-

Anti-Trypanosomal Activity : Rhodanine derivatives with elongated carboxylic chains exhibit IC<sub>50</sub> values <1 µM against Trypanosoma brucei .

Propriétés

IUPAC Name |

2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-3-13(16(20)21)18-15(19)14(23-17(18)22)10-11(2)9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H,20,21)/b11-9+,14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJENGCMUGBOVLB-LRGIMLIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.